2-((4-Amino-2-chlorobenzyl)thio)ethyl pyrimidine-5-carboxylate
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Overview
Description
2-((4-Amino-2-chlorobenzyl)thio)ethyl pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-((4-Amino-2-chlorobenzyl)thio)ethyl pyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thioether linkage: This step involves the reaction of a chlorobenzyl derivative with a thiol compound under suitable conditions.
Final coupling: The final step involves coupling the intermediate with ethyl pyrimidine-5-carboxylate under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-((4-Amino-2-chlorobenzyl)thio)ethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Amino-2-chlorobenzyl)thio)ethyl pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly for its potential neuroprotective and anti-inflammatory properties.
Biological Research: The compound is studied for its effects on cellular pathways and molecular targets, including its role in inhibiting inflammatory mediators and promoting neuroprotection.
Pharmaceutical Research: It is investigated for its potential as a lead compound in drug development, particularly for treating neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-((4-Amino-2-chlorobenzyl)thio)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α (TNF-α) in stimulated human microglia cells . Additionally, it exerts neuroprotective effects by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in neuronal cells . The compound’s mechanism of action is thought to involve the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
2-((4-Amino-2-chlorobenzyl)thio)ethyl pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
2-Thioxopyrimidines: These compounds also contain a sulfur atom at position 2 of the pyrimidine ring and exhibit diverse biological activities, including antioxidant and antimicrobial properties.
Triazole-Pyrimidine Hybrids: These compounds are designed for their neuroprotective and anti-inflammatory properties and share similar pharmacophore strategies.
The uniqueness of this compound lies in its specific structural features and its potential for targeted therapeutic applications in neuroprotection and anti-inflammation .
Properties
Molecular Formula |
C14H14ClN3O2S |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-[(4-amino-2-chlorophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14ClN3O2S/c15-13-5-12(16)2-1-10(13)8-21-4-3-20-14(19)11-6-17-9-18-7-11/h1-2,5-7,9H,3-4,8,16H2 |
InChI Key |
KFIGNVVUECOLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)CSCCOC(=O)C2=CN=CN=C2 |
Origin of Product |
United States |
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